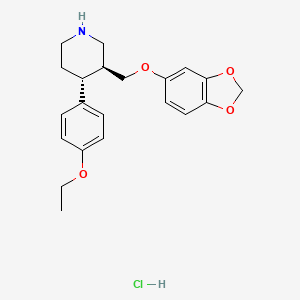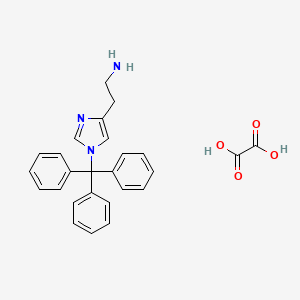
3-Hydroxy Mepivacaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy Mepivacaine is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a carboxamide group, and a hydroxy-dimethylphenyl moiety
Applications De Recherche Scientifique
3-Hydroxy Mepivacaine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary target of 3-Hydroxy Mepivacaine is the sodium channels present in neurons . These channels play a crucial role in the generation and propagation of nerve impulses, which are fundamental to the functioning of the nervous system .
Mode of Action
This compound acts by binding selectively to the intracellular surface of sodium channels, thereby blocking the influx of sodium ions into the axon . This action prevents the depolarization necessary for the propagation of action potentials and subsequent nerve function . The block at the sodium channel is reversible, and when the drug diffuses away from the axon, sodium channel function is restored, and nerve propagation returns .
Biochemical Pathways
This compound is involved in the mevalonate pathway , which regulates the metabolism of terpenoids in the cytoplasm . It catalyzes the condensation of acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-coenzyme A . This pathway determines the type and content of downstream terpenoid metabolites .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed post-administration and has a large volume of distribution . The compound is extensively metabolized via hydroxylation to two metabolites, 3 OH-mepivacaine and 4-hydroxy-mepivacaine . Metabolic clearance is high, and these metabolites are rapidly excreted . The half-life elimination in adults is between 1.9 to 3.2 hours .
Result of Action
The primary result of this compound’s action is the production of local or regional analgesia and anesthesia . By blocking the generation and conduction of nerve impulses, it effectively numbs the area where it is administered, preventing the sensation of pain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of excretion for the parent drug mepivacaine is affected by urine pH, with lower pH values increasing the excretion rate . The concentration of the glucuronidated metabolite is unaffected by ph .
Analyse Biochimique
Biochemical Properties
3-Hydroxy Mepivacaine plays a role in biochemical reactions, particularly in the modulation of sodium ion transport into cells . It interacts with sodium channels, blocking the influx of sodium into the axon, thereby preventing the depolarization necessary for action potential propagation and subsequent nerve function .
Cellular Effects
The effects of this compound on cells are primarily related to its function as a local anesthetic. It decreases the speed with which sodium ions are transported into cells, thereby reducing the ability of the neuron to depolarize . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with voltage-sensitive sodium channels. By binding to these channels, it prevents the large transient increase in the permeability of excitable membranes to sodium ions that is produced by a slight depolarization . This action effectively blocks the generation and conduction of nerve impulses.
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For instance, the antinociceptive effects of topical mepivacaine in a rat model of HIV-associated peripheral neuropathic pain were shown to be short-lasting and concentration-dependent .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in horses, the common therapeutic doses range from 20 to 160 mg/animal
Metabolic Pathways
This compound is involved in the mevalonate pathway of isoprenoid biosynthesis, where it undergoes extensive metabolism via hydroxylation to two metabolites, 3 OH-mepivacaine and 4-hydroxy-mepivacaine . This metabolic process involves various enzymes and cofactors.
Transport and Distribution
This compound is rapidly absorbed post-administration and has a large volume of distribution
Subcellular Localization
Research on similar compounds suggests that it may be localized within the endoplasmic reticulum and other cytoplasmic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy Mepivacaine typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the Hydroxy-Dimethylphenyl Moiety: This step involves the coupling of the hydroxy-dimethylphenyl group to the piperidine ring, often through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy Mepivacaine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Hydroxy-2,6-dimethylphenyl)acetamide: Shares the hydroxy-dimethylphenyl moiety but differs in the acetamide group.
5-(3-Hydroxy-2,6-dimethylphenyl)-4-isopropyldihydrofuran-2(3H)-one: Contains a similar aromatic ring but has a different core structure.
Uniqueness
3-Hydroxy Mepivacaine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring and carboxamide group provide a versatile scaffold for further modifications and applications.
Propriétés
IUPAC Name |
N-(3-hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10-7-8-13(18)11(2)14(10)16-15(19)12-6-4-5-9-17(12)3/h7-8,12,18H,4-6,9H2,1-3H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVENKGUHBZKQPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)NC(=O)C2CCCCN2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857723 |
Source


|
| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37055-90-6 |
Source


|
| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










